molecular formula C16H19N5O2 B498840 9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine

9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine

Cat. No.: B498840
M. Wt: 313.35g/mol
InChI Key: HXARYJJPWCVIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine is a chemical compound with the molecular formula C16H19N5O2 and a molecular weight of 313.35 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features a phenoxyethyl group substituted at the 9-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine typically involves the reaction of a purine derivative with a phenoxyethyl halide. The reaction conditions often include the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the phenoxyethyl group .

Scientific Research Applications

9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9-[2-(4-methoxyphenoxy)ethyl]-9H-purin-6-ylamine
  • 9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-6-ylamine
  • 9-[2-(4-butoxyphenoxy)ethyl]-9H-purin-6-ylamine

Uniqueness

9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different alkoxy groups, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35g/mol

IUPAC Name

9-[2-(4-propan-2-yloxyphenoxy)ethyl]purin-6-amine

InChI

InChI=1S/C16H19N5O2/c1-11(2)23-13-5-3-12(4-6-13)22-8-7-21-10-20-14-15(17)18-9-19-16(14)21/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19)

InChI Key

HXARYJJPWCVIML-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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